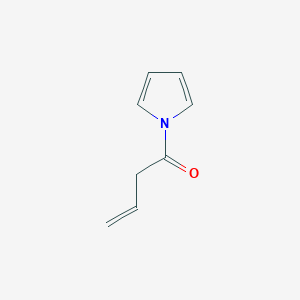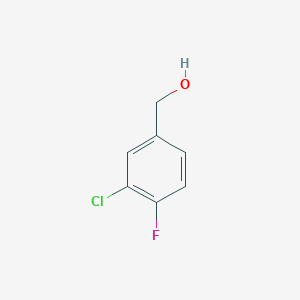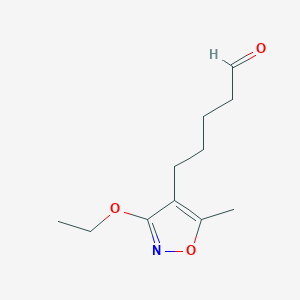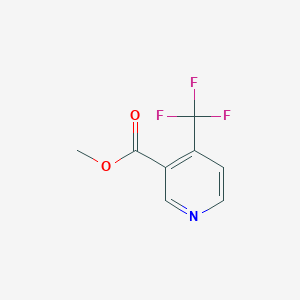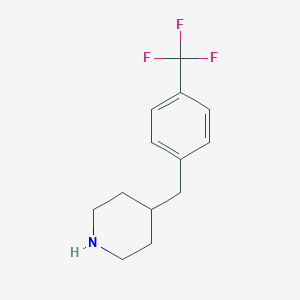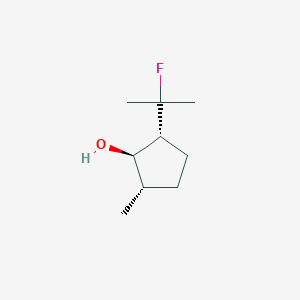
(1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol is not fully understood. However, it has been found to have an effect on the central nervous system, specifically on the GABA-A receptor. This receptor is involved in the regulation of neurotransmitters, which play a key role in the transmission of signals between neurons.
Biochemical and Physiological Effects:
Studies have shown that (1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol has various biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, which make it a potential candidate for the treatment of anxiety disorders. Additionally, it has been found to have anticonvulsant properties, which could be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol in lab experiments is its high potency. This allows for smaller doses to be used, which can be useful in reducing the cost of experiments. However, one of the limitations of using this compound is its potential for toxicity. Careful consideration must be taken when handling this compound to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for the use of (1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol in scientific research. One potential direction is in the development of new drugs for the treatment of anxiety disorders. Another potential direction is in the development of new drugs for the treatment of epilepsy. Additionally, this compound could be used in the development of new anesthetics for use in surgical procedures.
Conclusion:
In conclusion, (1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol is a compound that has potential applications in various fields, including pharmaceuticals. Its high potency and potential for toxicity make it a valuable tool in scientific research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs and anesthetics.
Synthesemethoden
The synthesis of (1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol involves a multi-step process that begins with the reaction of 2-methylcyclopentanone with tert-butyl hypochlorite to yield 2-chloro-5-methylcyclopentanone. This intermediate is then reacted with 2-fluoro-2-methylpropane and sodium hydride to produce the final product.
Wissenschaftliche Forschungsanwendungen
(1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol has been used in various scientific research applications. One of the most notable uses is in the development of pharmaceuticals. This compound has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
163959-12-4 |
|---|---|
Produktname |
(1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol |
Molekularformel |
C9H17FO |
Molekulargewicht |
160.23 g/mol |
IUPAC-Name |
(1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol |
InChI |
InChI=1S/C9H17FO/c1-6-4-5-7(8(6)11)9(2,3)10/h6-8,11H,4-5H2,1-3H3/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
SPGBHBZNANOGET-XLPZGREQSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]([C@@H]1O)C(C)(C)F |
SMILES |
CC1CCC(C1O)C(C)(C)F |
Kanonische SMILES |
CC1CCC(C1O)C(C)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




